1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-imidazo[1,2-a]pyridin-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-19-11-7-10-17(21(19)29-2)25-22(27)24-16-9-4-3-8-15(16)18-14-26-13-6-5-12-20(26)23-18/h3-14H,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITJKNPUVWMUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DBU-Catalyzed Cyclization for Imidazo[1,2-a]pyridine Formation
The imidazo[1,2-a]pyridine moiety is synthesized via a two-component cyclization reaction between 2-aminopyridine and substituted phenacyl bromides. As demonstrated by Sharma et al., this reaction is efficiently catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol (1:1 v/v) at room temperature. For the target compound, 2-bromo-1-(2-nitrophenyl)ethanone serves as the phenacyl bromide, enabling the introduction of a nitro-functionalized phenyl group at the C2 position of the imidazo[1,2-a]pyridine (Figure 1).
Reaction Conditions :
- Catalyst : DBU (1.0 mol%)
- Solvent : Ethanol/water (1:1 v/v)
- Temperature : 30–32°C (ambient)
- Yield : 85–90%
The reaction proceeds via initial formation of a pyridinium salt, followed by dehydrohalogenation to yield the bicyclic product. The nitro group remains inert during this step, allowing subsequent reduction to an amine.
Reduction of Nitro to Amine
The nitro group on the phenyl ring is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C, 10 wt%) in ethanol under hydrogen gas (1 atm) achieves quantitative conversion to 2-(2-aminophenyl)imidazo[1,2-a]pyridine.
Optimization Notes :
- Catalyst Loading : 5–10% Pd/C ensures complete reduction without over-hydrogenation.
- Reaction Time : 4–6 hours at 25°C.
Synthesis of 2,3-Dimethoxyphenyl Isocyanate
Phosgene-Free Isocyanate Generation
2,3-Dimethoxyaniline is converted to its isocyanate derivative using triphosgene, a safer alternative to phosgene. The reaction occurs in anhydrous dichloromethane at 0°C to minimize side reactions.
Procedure :
- Dissolve 2,3-dimethoxyaniline (1.0 equiv) in dry dichloromethane.
- Add triphosgene (0.33 equiv) dropwise under nitrogen.
- Stir at 0°C for 2 hours, then warm to room temperature.
- Purify by distillation under reduced pressure.
Urea Linkage Formation
Coupling of Amine and Isocyanate
The final step involves reacting 2-(imidazo[1,2-a]pyridin-2-yl)phenylamine with 2,3-dimethoxyphenyl isocyanate in tetrahydrofuran (THF) at room temperature (Figure 2). The reaction proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, forming the urea bond.
Reaction Conditions :
- Molar Ratio : 1:1 (amine:isocyanate)
- Solvent : Dry THF
- Temperature : 25°C
- Reaction Time : 12 hours
- Yield : 70–75%
Characterization Data :
- 1H NMR (CDCl3, 300 MHz): δ 8.62 (s, 1H, urea NH), 8.25–7.15 (m, 10H, aromatic), 3.92 (s, 6H, OCH3).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea).
Alternative Synthetic Routes
Carbodiimide-Mediated Urea Formation
As an alternative to isocyanates, 1,1'-carbonyldiimidazole (CDI) activates 2,3-dimethoxyaniline for urea synthesis. The activated intermediate reacts with 2-(imidazo[1,2-a]pyridin-2-yl)phenylamine in dimethylformamide (DMF) at 60°C.
Advantages :
- Avoids handling toxic isocyanates.
- Higher functional group tolerance.
Challenges and Optimization Strategies
Regioselectivity in Imidazo[1,2-a]pyridine Synthesis
The choice of phenacyl bromide is critical to ensure regioselective formation of the C2-aryl imidazo[1,2-a]pyridine. Electron-withdrawing groups (e.g., nitro) on the phenacyl bromide enhance reactivity without perturbing the cyclization mechanism.
Stability of Isocyanate Intermediate
2,3-Dimethoxyphenyl isocyanate is moisture-sensitive. Storage under anhydrous conditions and use of molecular sieves during reactions prevent hydrolysis to the corresponding amine.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Screening
A study synthesized a series of urea derivatives and tested them against the National Cancer Institute (NCI)-60 human cancer cell lines. The results demonstrated that modifications to the phenyl moieties could enhance anticancer activity by influencing electronic and hydrophobic properties .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
Neuropharmacological Effects
Emerging studies suggest that this compound may also possess neuropharmacological properties. It has been evaluated for its potential to modulate the endocannabinoid system, which plays a crucial role in addiction pathways.
Case Study: Drug-Seeking Behavior
In animal models trained to self-administer cocaine, administration of this compound resulted in a marked decrease in drug-seeking behavior compared to control groups. This indicates its potential utility in addiction therapy .
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-phenylurea: Lacks the imidazopyridinyl group.
1-(2,3-Dimethoxyphenyl)-3-(2-pyridyl)urea: Contains a pyridyl group instead of imidazopyridinyl.
1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-3-yl)phenyl)urea: Variation in the position of the imidazopyridinyl group.
Uniqueness
The presence of both dimethoxyphenyl and imidazopyridinyl groups in 1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea may confer unique biological properties, making it a valuable compound for further research and development.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea is a synthetic organic compound classified as a urea derivative. Its structure features both dimethoxyphenyl and imidazopyridinyl groups, which are associated with diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-(2,3-dimethoxyphenyl)-3-(2-imidazo[1,2-a]pyridin-2-ylphenyl)urea. Its molecular formula is , with a molecular weight of 376.42 g/mol. The presence of specific functional groups suggests potential interactions with biological targets.
Target of Action : The primary target of this compound is IRAK4 (Interleukin-1 receptor-associated kinase 4).
Mode of Action : This compound modulates IRAK4 activity, which plays a crucial role in the Toll-like receptor (TLR) signaling pathway. This pathway is integral to the innate immune response, suggesting that the compound may have immunomodulatory effects.
Biological Activity
The biological activity of this compound has been explored in various studies:
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative properties against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values ranging from 25 nM to 77 nM against different cell lines, indicating its potency in inhibiting cell proliferation.
Enzymatic Inhibition
Research indicates that this compound can inhibit specific enzymes involved in cancer progression:
- GSK-3β Inhibition : It has been reported to reduce GSK-3β activity significantly at concentrations as low as 1 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the imidazopyridinyl and dimethoxyphenyl groups in enhancing biological activity. Variations in substituents on these groups can lead to changes in potency and selectivity against specific targets.
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique features:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 1-(2,3-Dimethoxyphenyl)-3-phenylurea | Lacks imidazopyridinyl group | Reduced activity |
| 1-(2,3-Dimethoxyphenyl)-3-(2-pyridyl)urea | Contains pyridyl instead of imidazopyridinyl | Moderate activity |
| 1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-3-yl)phenyl)urea | Variation in imidazopyridinyl position | Enhanced selectivity |
Case Studies
Several studies have investigated the efficacy of this compound:
-
Study on Cancer Cell Lines : A recent study evaluated its effects on various cancer cell lines and found significant inhibition of cell growth compared to standard chemotherapeutics.
- Results : The compound demonstrated an IC50 value lower than that of conventional drugs used in treatment.
-
Immunomodulatory Effects : Another study focused on its role in modulating immune responses through IRAK4 inhibition.
- Findings : The compound effectively reduced pro-inflammatory cytokine production in cellular models.
Q & A
Q. What are the common synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea, and how can its purity be validated?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyridine core .
- Step 2 : Introduction of the 2,3-dimethoxyphenyl group via urea linkage using carbodiimide-mediated coupling or direct reaction with isocyanates .
- Validation : Purity is confirmed via HPLC (>95%), while structural integrity is verified using 1H/13C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm) and HRMS (mass error < 2 ppm) .
Q. Which spectroscopic techniques are critical for confirming the structure of this urea derivative?
- 1H/13C NMR : Identifies aromatic protons (imidazo[1,2-a]pyridine and dimethoxyphenyl regions) and urea NH signals (δ 9.5–10.5 ppm) .
- IR Spectroscopy : Confirms urea C=O stretching (1640–1680 cm⁻¹) and methoxy C-O bonds (1240–1270 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₁N₄O₃: 421.1612) .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine-based compounds like this urea derivative?
Imidazo[1,2-a]pyridine scaffolds exhibit diverse bioactivities, including:
- Anxiolytic and neuroleptic effects : Via modulation of GABA receptors .
- Anthelmintic activity : Targeting cholinergic receptors in parasites .
- Kinase inhibition : Potential anticancer applications .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of the imidazo[1,2-a]pyridine ring formation during synthesis?
- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct cyclization toward the desired regioisomer .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Monitoring : Track intermediates via LC-MS to adjust reaction conditions dynamically .
Q. What experimental strategies can resolve contradictions in reported pharmacological data for this compound?
- Assay standardization : Compare activities across consistent cell lines (e.g., HEK-293 for receptor studies) and control for metabolic interference .
- Structural analogs : Test derivatives with modified methoxy or urea groups to isolate pharmacophoric motifs .
- In silico modeling : Use molecular docking to predict binding affinities for targets like 5-HT₃ or cholinergic receptors .
Q. How to design a structure-activity relationship (SAR) study for this compound targeting specific receptors?
- Variable substituents : Synthesize analogs with:
- Halogen substitutions on the phenyl ring.
- Varied alkoxy groups (e.g., ethoxy instead of methoxy).
- In vitro assays : Measure IC₅₀ values against isolated receptors (e.g., acetylcholinesterase for anthelmintic activity) .
- Data correlation : Use regression analysis to link substituent electronegativity or steric bulk to activity .
Q. What methodologies are effective in analyzing stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor decomposition via HPLC .
- Plasma stability assays : Assess half-life in human plasma at 37°C to predict bioavailability .
- Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., demethylation of methoxy groups) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar imidazo[1,2-a]pyridine syntheses?
- Replication : Repeat reactions under identical conditions (temperature, catalyst loading) .
- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization or over-oxidation) .
- Scale considerations : Note that yields often decrease at >10 mmol due to poor heat dissipation .
Q. What factors could explain variability in biological activity across different studies?
- Compound purity : Impurities >5% may skew dose-response curves; validate via orthogonal methods (HPLC + NMR) .
- Cell line heterogeneity : Use authenticated lines (e.g., ATCC-certified) to minimize genetic drift .
- Solubility limits : Pre-saturate DMSO stocks in assay media to avoid precipitation .
Experimental Design Guidelines
Q. How to design a kinetic study for the urea derivative’s enzyme inhibition?
- Substrate titration : Vary enzyme concentration (0.1–10 μM) with fixed substrate to calculate Kᵢ .
- Time-resolved assays : Use stopped-flow spectroscopy to measure initial reaction rates .
- Controls : Include known inhibitors (e.g., eserine for acetylcholinesterase) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
